Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate
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Overview
Description
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is an organic compound with the molecular formula C12H23O6P. It is a phosphonate ester, which is a class of organophosphorus compounds. This compound is used in various organic synthesis reactions, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate can be synthesized through the alkylation of triethyl phosphonoacetate with appropriate alkyl halides. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Phosphonate esters with different substituents.
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is used in various scientific research applications:
Chemistry: It is a reagent in the Horner-Wadsworth-Emmons reaction to synthesize alkenes with high regioselectivity.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives for potential therapeutic applications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate involves the formation of a phosphonate anion when deprotonated by a base. This anion can then participate in nucleophilic addition to carbonyl compounds, forming alkenes in the Horner-Wadsworth-Emmons reaction . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triethyl phosphonoacetate: Used in similar reactions but with different alkyl groups.
Diethyl ethoxycarbonylmethylphosphonate: Another phosphonate ester with similar reactivity.
Ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is unique due to its specific alkyl chain and functional groups, which provide distinct reactivity and selectivity in organic synthesis reactions.
Properties
CAS No. |
64268-30-0 |
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Molecular Formula |
C13H25O6P |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-3-methyl-5-oxohexanoate |
InChI |
InChI=1S/C13H25O6P/c1-6-17-13(15)12(10(4)9-11(5)14)20(16,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3 |
InChI Key |
PKFDTNUSKIIQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)CC(=O)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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